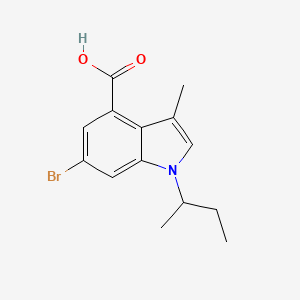

6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid

Übersicht

Beschreibung

6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes. This particular compound is characterized by the presence of a bromine atom at the 6th position, a sec-butyl group at the 1st position, a methyl group at the 3rd position, and a carboxylic acid group at the 4th position of the indole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid typically involves several steps:

Alkylation: The sec-butyl group can be introduced at the 1st position via a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Methylation: The methyl group at the 3rd position can be introduced using a methylating agent like methyl iodide in the presence of a base.

Carboxylation: The carboxylic acid group at the 4th position can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the indole is treated with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for bromination and alkylation steps, and employing efficient purification techniques like crystallization or chromatography to obtain the final product in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the carboxylic acid group to an alcohol.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: Formation of this compound derivatives with hydroxyl or carboxyl groups.

Reduction: Formation of 6-hydro-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid or 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-methanol.

Substitution: Formation of 6-substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-1-(sec-butyl)-1H-indole-4-carboxylic acid: Lacks the methyl group at the 3rd position.

1-(sec-Butyl)-3-methyl-1H-indole-4-carboxylic acid: Lacks the bromine atom at the 6th position.

6-Bromo-3-methyl-1H-indole-4-carboxylic acid: Lacks the sec-butyl group at the 1st position.

Uniqueness: The presence of both the bromine atom and the sec-butyl group in 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid provides unique steric and electronic properties, making it distinct from other similar compounds. These features can influence its reactivity, binding interactions, and overall biological activity.

Biologische Aktivität

6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid, a compound with the molecular formula and a molecular weight of approximately 310.19 g/mol, is notable for its unique structural features, including a bromine atom at the 6-position of the indole ring and a carboxylic acid functional group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties, which will be explored in detail in this article.

Structural Characteristics

The compound's structure can be summarized as follows:

- Indole Ring : Central to its activity, the indole moiety is known for its role in various biological processes.

- Bromine Substitution : The presence of bromine enhances lipophilicity, potentially influencing receptor interactions.

- Sec-butyl Group : This aliphatic side chain may affect solubility and biological distribution.

- Carboxylic Acid Group : Essential for interaction with biological targets.

Table 1: Structural Features Comparison

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C14H16BrNO2 | Bromine at 6-position; sec-butyl at 1-position |

| 6-Bromoindole | C8H7BrN | Simpler structure; lacks carboxylic acid |

| 3-Methylindole | C9H9N | No bromine; different substitution pattern |

Anticancer Potential

Research indicates that compounds with indole structures often exhibit significant anticancer activity. Preliminary studies on this compound suggest it may inhibit cancer cell proliferation through various mechanisms.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : Evidence suggests that this compound may cause cell cycle arrest at specific phases, particularly G0/G1 or G2/M, leading to reduced cell viability.

- Calcium Channel Interaction : Some studies have indicated that indole derivatives can interact with voltage-gated calcium channels, affecting intracellular calcium levels and impacting cell survival.

Study on Neuroblastoma Cells

A study investigated the effects of a structurally similar compound on neuroblastoma X glioma cell lines, revealing that it inhibited voltage-gated calcium channels and reduced neuronal viability through dose-dependent mechanisms . This suggests potential neuroprotective or neurotoxic effects that warrant further investigation.

In Vivo Assays

In vivo assays using zebrafish models have shown that treatment with related indole compounds resulted in tumor regression, indicating potential therapeutic applications for this compound in oncology .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Bromination of Indoles : Introducing bromine at the desired position.

- Carboxylation : Adding the carboxylic acid group through various carbon chain elongation techniques.

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Bromination | Electrophilic Substitution | Bromine, Catalyst |

| Carboxylation | Nucleophilic Substitution | Carbon Dioxide, Base |

Eigenschaften

IUPAC Name |

6-bromo-1-butan-2-yl-3-methylindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-4-9(3)16-7-8(2)13-11(14(17)18)5-10(15)6-12(13)16/h5-7,9H,4H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHASPSXISNLSOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.